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molecular formula C15H14F4N2O B8272025 2-Fluoro-4-(4-methoxy-2-trifluoromethyl-phenylamino)-benzylamine

2-Fluoro-4-(4-methoxy-2-trifluoromethyl-phenylamino)-benzylamine

Cat. No. B8272025
M. Wt: 314.28 g/mol
InChI Key: WRPBJSLHRCPACP-UHFFFAOYSA-N
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Patent
US08937073B2

Procedure details

2-fluoro-4-(4-methoxy-2-trifluoromethyl-phenylamino)-benzonitrile (2.85 g, 9.19 mmol) was hydrogenated in 40 mL saturated methanolic ammonia solution after the addition of 300 mg of Raney nickel at ambient temperature. After the catalyst had been filtered off and the mixture evaporated down the product was obtained in a yield of 99% of theory.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=2[C:19]([F:22])([F:21])[F:20])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]>N.[Ni]>[F:1][C:2]1[CH:9]=[C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=2[C:19]([F:20])([F:21])[F:22])[CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5]

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)NC1=C(C=C(C=C1)OC)C(F)(F)F
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
N
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst had been filtered off
CUSTOM
Type
CUSTOM
Details
the mixture evaporated down the product
CUSTOM
Type
CUSTOM
Details
was obtained in a yield of 99% of theory

Outcomes

Product
Name
Type
Smiles
FC1=C(CN)C=CC(=C1)NC1=C(C=C(C=C1)OC)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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